2-(Cyanomethyl)benzoic acid
Description
Properties
IUPAC Name |
2-(cyanomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXBHBJDSLZGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216472 | |
| Record name | Benzoic acid, 2-(cyanomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-91-4 | |
| Record name | 2-(Cyanomethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Cyanomethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(cyanomethyl)- | |
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| Record name | Benzoic acid, 2-(cyanomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyanomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.912 | |
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| Record name | 2-(CYANOMETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Classical Alkaline Hydrolysis of Indanone Oxime Derivatives
The most widely documented synthesis of 2-(cyanomethyl)benzoic acid involves the alkaline hydrolysis of indanone oxime precursors. A representative procedure from Hoffmann-La Roche (WO2007/71348) begins with 2-hydroxyimino-1-indanone (35 g, 0.22 mol) dissolved in 8% sodium hydroxide solution (402.5 mL) at 50°C . p-Toluenesulfonyl chloride (54.25 g, 0.28 mol) is added incrementally, facilitating a nucleophilic substitution reaction. After 15 minutes, the mixture is cooled, filtered to remove precipitates, and acidified to pH 3–4 with concentrated HCl to yield 26 g (74%) of the target compound .
An alternative approach starts with methyl o-(bromomethyl)benzoate, which undergoes nucleophilic substitution with cyanide ions followed by hydrolysis. This two-step process achieves a 62% overall yield, as confirmed by NMR (DMSO-d: δ 13.29 ppm, carboxylic proton) and HRMS ([M + Na] = 184.0369) .
Table 1: Comparison of Classical Synthesis Methods
Electrochemical Synthesis via Base-Free Beckmann Fragmentation
A groundbreaking method developed by Li et al. (2021) employs electrochemical conditions to synthesize this compound without exogenous bases . Indanone derivatives react with alcohols under an applied potential (3.0 V), inducing deprotonation and subsequent Beckmann fragmentation. This approach eliminates the need for hazardous chemical bases, achieving comparable yields (68–72%) while reducing environmental impact. The protocol is particularly advantageous for late-stage functionalization of sterically hindered alcohols .
Patent-Based Adaptations Using Sodium Amide
A Korean patent (KR100598271B1) discloses a method for 3-(1-cyanoalkyl)benzoic acids, adaptable to this compound with modifications . Sodium amide and 2-chlorobenzoic acid metal salt react in alkyl nitriles at 1.5–3 hours, followed by HCl acidification. While optimized for tertiary analogs, this route suggests potential scalability for industrial production, albeit with challenges in minimizing side products beyond 5-hour reaction times .
Purification and Crystallization Techniques
Post-synthetic purification critically influences product quality. This compound is crystallized from benzene, glacial acetic acid, or water, though these methods incur significant losses (~30%) . Recrystallization from ethyl acetate/hexane mixtures improves purity, as evidenced by sharp melting points (47–48°C for the methyl ester derivative) .
Mechanistic Insights and Optimization Strategies
The reaction mechanism for classical syntheses proceeds through oxime tosylation, followed by cyanide displacement and hydrolysis. Key parameters include:
-
pH Control : Acidification below pH 4 ensures complete protonation of the carboxylic acid group .
-
Temperature Modulation : Excessive heat (>60°C) promotes side reactions, while temperatures <40°C slow kinetics .
-
Electrochemical Advantages : Controlled potential reduces byproduct formation, enabling gram-scale synthesis .
Comparative Evaluation of Methodologies
Table 2: Methodological Advantages and Limitations
Chemical Reactions Analysis
Types of Reactions: 2-(Cyanomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyanomethyl group can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
2-(Cyanomethyl)benzoic acid serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the following areas:
- Protein-Protein Interaction Modulators : Research indicates that compounds derived from this compound can modulate interactions between key proteins such as GATA4 and NKX2-5. These interactions are crucial in cardiac development and function, making them significant targets for drug discovery aimed at treating heart diseases .
- Tetrahydroisoquinolone Derivatives : The compound has been utilized in synthesizing tetrahydroisoquinolone derivatives, which exhibit a range of biological activities including antimalarial and trypanocidal properties. The ability to modify the electron-withdrawing groups in these derivatives allows for tailored pharmacological profiles .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is valued for its reactivity and ability to undergo various transformations:
- Synthesis of Esters : The compound can participate in cyclocondensation reactions to produce esters that are easier to isolate compared to traditional methods. This is particularly beneficial for synthesizing complex molecules with fewer steps .
- Cross-Coupling Reactions : It has been shown that this compound can be effectively used in cross-coupling reactions facilitated by reagents like N,N-carbonyldiimidazole. This enables the formation of new carbon-carbon bonds, expanding the toolkit available for synthetic chemists .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its reactivity allows for modifications that can improve thermal stability or chemical resistance of the resulting materials.
Case Study 1: Synthesis of Tetrahydroisoquinolones
In a study investigating the synthesis of tetrahydroisoquinolone derivatives from this compound, researchers successfully demonstrated that varying substituents on the aromatic ring significantly influenced the biological activity of the resulting compounds. The yields were generally moderate, indicating room for optimization in reaction conditions .
Case Study 2: Protein Interaction Modulation
A recent study explored the structure-activity relationship (SAR) of compounds derived from this compound as modulators of GATA4 and NKX2-5 interactions. Compounds were evaluated using luciferase reporter assays, revealing potent inhibition at micromolar concentrations, which highlights their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(cyanomethyl)benzoic acid involves its interaction with various molecular targets and pathways. The cyanomethyl group can participate in nucleophilic and electrophilic reactions, while the benzoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-(cyanomethyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Comparative Insights
Electronic Effects: Cyanomethyl vs. Benzoyl: The cyanomethyl group is more electron-withdrawing than benzoyl, leading to higher acidity and reactivity in nucleophilic substitution reactions. Benzoyl derivatives, however, exhibit stronger π-π stacking interactions, enhancing receptor binding in T1R3 models . Ethoxy vs. Cyanomethyl: The ethoxy group (electron-donating) reduces acidity but improves solubility, making ethoxy derivatives more suitable for aqueous formulations .
Biological Activity: Antitumor Potential: this compound derivatives target phosphatases (e.g., Cdc25B), while 2-acetylamino benzoic acid methyl ester (Av7) directly inhibits tumor cell proliferation . Receptor Binding: Benzoyl derivatives (e.g., 2-(4-methoxybenzoyl)benzoic acid) show superior ΔGbinding values (−9.1 kcal/mol) compared to cyanomethyl analogues, suggesting enhanced affinity for sweet taste receptors .
Synthetic Flexibility: Cyanomethyl and thioether substituents enable diverse functionalization (e.g., cyclization to isoquinolinones or chelation of metal ions), whereas benzoyl and ethoxy groups are less reactive but offer stability in harsh conditions .
Biological Activity
2-(Cyanomethyl)benzoic acid, with the molecular formula C₉H₇NO₂, is an organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzoic acid moiety and a cyanomethyl group, which significantly influence its reactivity and biological activity. The presence of the cyano group enhances the acidity of adjacent protons, facilitating nucleophilic attack during chemical reactions. This property is critical in understanding its interaction with biological systems.
The mechanism of action of this compound involves several pathways:
- Nucleophilic Substitution : The cyano group can participate in nucleophilic and electrophilic reactions, leading to the formation of new compounds.
- Hydrogen Bonding : The carboxylic acid moiety can engage in hydrogen bonding with biomolecules, influencing its biological interactions.
- Reactivity : The electron-withdrawing nature of the cyano group increases reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Case Studies
- Synthesis and Reactivity : A study demonstrated the synthesis of this compound via nucleophilic substitution methods. The resulting compound showed significant reactivity in cyclocondensation reactions, highlighting its utility in creating complex molecular structures relevant to drug design .
- Biological Evaluation : In vitro studies have evaluated the cytotoxicity and antimicrobial activity of related compounds. For instance, derivatives exhibited effective inhibition against various bacterial strains, suggesting a promising role for this compound in developing new antimicrobial agents .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 163.16 g/mol |
| Functional Groups | Carboxylic acid (-COOH), Cyano (-C≡N) |
| Synthesis Method | Nucleophilic substitution |
| Biological Activities | Antimicrobial, Antioxidant, Anti-inflammatory |
Q & A
Basic: What are the common synthetic routes for preparing 2-(Cyanomethyl)benzoic acid, and what analytical techniques are used to confirm its structure?
Answer:
Synthetic routes often involve multi-step functionalization of benzoic acid derivatives. For example, a bromination-carboxylation strategy can be adapted from methods used for structurally related compounds (e.g., bromination of 2-(methylsulfanyl)benzoic acid followed by CO₂ insertion to form the carboxylic acid group) . Purification typically employs column chromatography or recrystallization, while structural confirmation relies on:
- LC-MS : For molecular weight verification and purity assessment, as demonstrated in benzoic acid analysis .
- NMR spectroscopy : To resolve the cyanomethyl (-CH₂CN) and aromatic proton environments, analogous to protocols for ethyl 2-(aminomethyl)benzoate characterization .
Advanced: How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?
Answer:
By-product formation, such as open-chain intermediates or cyclization side products, can be mitigated by:
- Stepwise reagent addition : Slow introduction of bases like NaH improves control over exothermic reactions, as seen in pyrazole synthesis from hydrazinylbenzoic acid precursors .
- Temperature modulation : Lowering reaction temperatures reduces undesired polymerization or decomposition.
- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies by-products early .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact, as cyanomethyl groups may release toxic HCN under extreme conditions.
- Ventilation : Use fume hoods to avoid inhalation hazards, consistent with MSDS guidelines for structurally similar benzoic acid derivatives .
- Waste disposal : Neutralize acidic residues before disposal, following institutional protocols for cyanide-containing compounds .
Advanced: What strategies are effective in elucidating the metabolic pathways of this compound in biological systems?
Answer:
To study metabolism:
- Isotopic labeling : Incorporate ¹³C or ¹⁵N into the cyanomethyl group to track metabolic fate via LC-MS, a method validated for benzoic acid derivatives .
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms to identify primary metabolic enzymes, as done for acetaminophen derivatives .
- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to detect oxidized or conjugated metabolites, similar to approaches for anti-inflammatory drug studies .
Basic: How can researchers purify this compound from reaction mixtures?
Answer:
Effective purification methods include:
- Solid-phase extraction (SPE) : Selectively isolate the compound using C18 cartridges, optimized for polar aromatic acids .
- Recrystallization : Use solvent systems like ethanol-water to remove impurities based on solubility differences .
Advanced: How does the electronic nature of the cyanomethyl group influence the reactivity of this compound in nucleophilic substitutions?
Answer:
The electron-withdrawing cyanomethyl group enhances the electrophilicity of the adjacent aromatic ring, facilitating reactions such as:
- Nucleophilic aromatic substitution : Amines or thiols can displace leaving groups (e.g., halides) at the ortho position, as observed in thiadiazinone synthesis .
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the activated aryl halide intermediates, analogous to methods for 2-phenoxybenzoic acid derivatives .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR spectroscopy : Confirms the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and nitrile (-CN, ~2250 cm⁻¹) groups.
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and cyanomethyl carbons (δ ~20–25 ppm for CH₂, ~115 ppm for CN) .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns in crystalline forms .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- Docking simulations : Predict binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends, validated against experimental IC₅₀ data .
Basic: What are the stability considerations for storing this compound?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the nitrile group .
- Light sensitivity : Protect from UV exposure to avoid photodegradation, as recommended for similar benzoic acid analogs .
Advanced: How can researchers resolve contradictory data in the biological activity of this compound across studies?
Answer:
- Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects .
- Assay standardization : Control variables like cell line viability (e.g., MTT vs. ATP-based assays) and solvent purity (e.g., DMSO quality) .
- Meta-analysis : Compare structural analogs (e.g., 2-phenoxybenzoic acid) to isolate substituent-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
